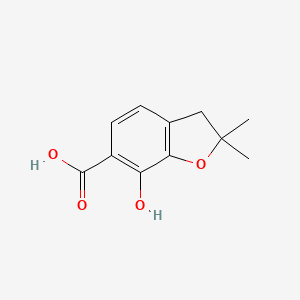

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Overview

Description

The compound “7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid” belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be synthesized through various strategies. One of the most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and versatile, making it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

The chemical reactions of benzofuran compounds are diverse and can lead to a wide array of biological activities . Structural modification of clinically approved benzofuran-based drugs is an effective strategy to increase biological activity and broaden the active spectrum of current drugs .Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), sharing structural similarities with benzofuran derivatives, are pivotal in the study of antioxidant properties due to their significant biological characteristics. Investigations into the in vitro antioxidant activity of HCAs have elucidated the critical role of structural modifications, such as the unsaturated bond in the side chain and alterations in the aromatic ring and carboxylic function, in enhancing antioxidant efficacy. These studies have reinforced the importance of the ortho-dihydroxy phenyl group for antioxidant activity, suggesting potential avenues for the application of benzofuran derivatives in managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

Biologically Active Compounds of Plants

Natural carboxylic acids, akin to benzofuran derivatives, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural diversity of these compounds, especially the number of hydroxyl groups and conjugated bonds, directly correlates with their bioactivity. This implies that structural optimization of benzofuran derivatives could enhance their application in antimicrobial and anticancer strategies, among others (Godlewska-Żyłkiewicz et al., 2020).

Conversion of Biomass to Value-Added Chemicals

The versatility of biomass-derived platform chemicals like 5-Hydroxymethylfurfural (HMF) underscores the potential of benzofuran derivatives in sustainable chemistry. With the capacity to generate various value-added chemicals, materials, and biofuels, the structural utility of benzofuran derivatives can be leveraged for novel synthetic routes incorporating renewable carbon sources into the final products, thereby supporting the green chemistry paradigm (Fan et al., 2019).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids as microbial inhibitors highlights the potential for benzofuran derivatives to influence biotechnological processes. Understanding how these compounds impact microbial cell membranes and internal pH can inform the development of more robust strains for industrial applications, suggesting an avenue for the research and application of benzofuran derivatives in enhancing biocatalytic processes (Jarboe et al., 2013).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives are known to interact with various biological targets due to their versatile structure. They have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The exact mode of action can vary depending on the specific benzofuran derivative and its biological target. Some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of benzofuran derivatives can vary depending on their specific targets and mode of action. For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their function and contributing to its therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, it affects gene expression by regulating the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it regulates gene expression by interacting with transcription factors .

Properties

IUPAC Name |

7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-6-3-4-7(10(13)14)8(12)9(6)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCBKUXTTVIVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1437577.png)

![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)

![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)